molecular formula C14H16BrNO4 B11048801 Ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate

Ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate

Cat. No.: B11048801
M. Wt: 342.18 g/mol
InChI Key: QZRAFKUFPIVZMQ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that includes a bromine atom, a dimethylamino group, and a benzofuran ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable benzofuran derivative, followed by the introduction of the dimethylamino group through a Mannich reaction. The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under suitable conditions.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a debrominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while substitution can result in a variety of new functionalized benzofuran derivatives.

Scientific Research Applications

Ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate exerts its effects is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions could modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-bromo-2-[(phenylthio)methyl]-5-hydroxy-1-benzofuran-3-carboxylate: This compound has a phenylthio group instead of a dimethylamino group, which may result in different biological activities and chemical reactivity.

    Ethyl 6-bromo-2-[(methylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate: The presence of a methylamino group instead of a dimethylamino group could affect the compound’s solubility and interaction with biological targets.

These comparisons highlight the uniqueness of this compound and its potential for further research and development.

Properties

Molecular Formula

C14H16BrNO4

Molecular Weight

342.18 g/mol

IUPAC Name

ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate

InChI

InChI=1S/C14H16BrNO4/c1-4-19-14(18)13-8-5-10(17)9(15)6-11(8)20-12(13)7-16(2)3/h5-6,17H,4,7H2,1-3H3

InChI Key

QZRAFKUFPIVZMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)O)Br)CN(C)C

Origin of Product

United States

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